Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate is an organic compound with the molecular formula C15H10F3NO5 It is a derivative of benzoic acid and contains both nitro and trifluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate typically involves the following steps:
Hydrolysis of 2-Nitro-4-(trifluoromethyl)benzonitrile: This step is performed under base or acid catalysis to produce 2-Nitro-4-(trifluoromethyl)benzamide.
Alcoholysis Reaction: The 2-Nitro-4-(trifluoromethyl)benzamide is then mixed with a sulfuric acid-methanol solution for an alcoholysis reaction to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for higher yields and purity. The reaction conditions are kept mild, and the post-treatment process is simplified to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
Reduction: The major product is Methyl 4-(2-Amino-4-(trifluoromethyl)phenoxy)benzoate.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including antibacterial agents and inhibitors of cholesterol ester transfer.
Agrochemicals: It serves as a precursor for the synthesis of herbicides and insecticides.
Material Science: The compound is used in the development of new materials with specific properties due to its unique functional groups.
Mechanism of Action
The mechanism of action of Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate depends on its application:
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-Nitro-4-(trifluoromethyl)benzoate
- Methyl 2,4-bis(trifluoromethyl)benzoate
- 2-Nitro-4-(trifluoromethyl)phenol
Uniqueness
Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate is unique due to its combination of nitro and trifluoromethyl groups, which impart distinct chemical properties. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific reactivity patterns.
Properties
IUPAC Name |
methyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO5/c1-23-14(20)9-2-5-11(6-3-9)24-13-7-4-10(15(16,17)18)8-12(13)19(21)22/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGXOPXRCXXFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.